molecular formula C23H23ClN2O3 B109787 Solabegron CAS No. 252920-94-8

Solabegron

カタログ番号 B109787
CAS番号: 252920-94-8
分子量: 410.9 g/mol
InChIキー: LLDXOPKUNJTIRF-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Solabegron (code name GW-427,353) is a drug that acts as a selective agonist for the β3 adrenergic receptor . It is being developed for the treatment of overactive bladder and irritable bowel syndrome . It has been shown to produce visceral analgesia by releasing somatostatin from adipocytes .


Molecular Structure Analysis

The molecular formula of Solabegron is C23H23ClN2O3 . Its molecular weight is 410.9 . The structure of Solabegron includes a carboxybiphenyl carrying a (2-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}ethyl)nitrilo group at the 3’ position .


Physical And Chemical Properties Analysis

Solabegron has a molecular weight of 410.89 and its solubility in DMSO is ≥ 60 mg/mL .

科学的研究の応用

Treatment of Overactive Bladder (OAB)

  • Application Summary : Solabegron is being developed for the treatment of overactive bladder . It works by stimulating β3 adrenoceptors, which relaxes the bladder smooth muscle . This is a novel mechanism compared to older established drug treatments for OAB such as anticholinergic agents .
  • Methods of Application : Solabegron is administered orally. In a Phase IIb study named VEL-2002, the efficacy of Solabegron was tested on patients with OAB .
  • Results : The study demonstrated a statistically significant improvement with Solabegron as compared with placebo, as measured by the percentage reduction of the number of wet episodes and the absolute number of daily voids .

Treatment of Irritable Bowel Syndrome (IBS)

  • Application Summary : Solabegron is also being developed for the treatment of irritable bowel syndrome . It has been shown to produce visceral analgesia by releasing somatostatin from adipocytes .
  • Methods of Application : Solabegron is administered orally. A Phase II study evaluated its efficacy on 102 patients with IBS .
  • Results : Solabegron demonstrated significant reduction in pain associated with the disorder and a trend for greater improvement in the quality of life, when compared with a placebo .

Safety And Hazards

While specific safety and hazard information for Solabegron is not available, it is recommended to ensure adequate ventilation, use personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling the compound .

将来の方向性

Solabegron is currently being developed for the treatment of overactive bladder and irritable bowel syndrome . Velicept Therapeutics has merged with AltheRx Pharmaceuticals to advance the development of Solabegron . Velicept Therapeutics announced that Solabegron met the primary endpoint in a Phase IIb study in Overactive Bladder patients .

特性

IUPAC Name

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDXOPKUNJTIRF-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179932
Record name Solabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solabegron

CAS RN

252920-94-8
Record name Solabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252920-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solabegron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252920948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P6YH9O6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3′-(2 (2 (3 chlorophenyl)-2-hydroxyethylamino)ethylamino)biphenyl-3-carboxylic acid (solabegron): A solution of 10% lithium hydroxide monohydrate in water (2 mL) was added to a solution of (R)-3′-{2-[2-(3-chloro-phenyl)-2-hydroxy-ethylamino]ethylamino}-biphenyl-3-carboxylic acid methyl ester (50 mg, 0.12 mmol, 1.00 equiv) in ethanol (4 mL). The solution was stirred at ambient temperature for about 16 hours, and then the pH value of the solution was adjusted to 7-8 with concentrated hydrogen chloride. After concentrating the solution in vacuo, the resulting crude residue was purified by prep-HPLC to give the title product of as a white solid (20 mg; yield=41.36%). LC-MS: m/z=411 (MH)+. Retention time: 1.69 minute. [α]20.4D −20° (c=0.075, MeOH). [α]=−20° (c=0.075 g/100 ml in methanol, T=20.4). 1H NMR (300 MHz, CD3OD) δ: 8.22 (s, 1H), 7.92 (d, J=7.8 Hz, 1H), 7.62 (d, J=7.8 Hz, 1H), 7.47 (s, 1H), 7.29-7.38 (m, 4H), 7.20 (t, J=8.1 Hz, 1H), 6.97 (m, 2H), 6.68 (d, J=1.5 Hz, 1H), 5.00 (m, 1H), 3.56 (t, J=6.0 Hz, 2H), 3.23-3.33 (m, 3H), 3.12 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-3′-{2-[2-(3-chloro-phenyl)-2-hydroxy-ethylamino]ethylamino}-biphenyl-3-carboxylic acid methyl ester
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41.36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solabegron
Reactant of Route 2
Solabegron
Reactant of Route 3
Reactant of Route 3
Solabegron
Reactant of Route 4
Solabegron
Reactant of Route 5
Solabegron
Reactant of Route 6
Reactant of Route 6
Solabegron

Citations

For This Compound
504
Citations
M Schemann, N Hafsi, K Michel, OI Kober, J Wollmann… - Gastroenterology, 2010 - Elsevier
BACKGROUND & AIMS: β3 Adrenoceptor (β3-AR) is expressed on adipocytes and enteric neurons. GW427353 is a human selective β3-AR agonist with visceral analgesic effects. …
Number of citations: 31 www.sciencedirect.com
A Hicks, GP McCafferty, E Riedel, N Aiyar… - … of Pharmacology and …, 2007 - ASPET
Functional studies have demonstrated that adrenoceptor agonist-evoked relaxation is mediated primarily by β 3 -adrenergic receptors (ARs) in human bladder. Thus, the use of …
Number of citations: 112 jpet.aspetjournals.org
EH Ohlstein, A Von Keitz, MC Michel - European urology, 2012 - Elsevier
… Solabegron was well tolerated, with a similar incidence of AEs in each … : Solabegron significantly reduced the symptoms of OAB in women with moderate to severe OAB. Solabegron …
Number of citations: 117 www.sciencedirect.com
I Nureki, K Kobayashi, T Tanaka, K Demura… - Biochemical and …, 2022 - Elsevier
… the bound agonist and plays an essential role in solabegron binding. Moreover, β 3 AR has an … We first describe the binding mode of solabegron. The solabegron binding site comprises …
Number of citations: 6 www.sciencedirect.com
ABM Grudell, M Camilleri, KL Jensen… - American Journal …, 2008 - journals.physiology.org
β 3 -Adrenoceptors(β 3 -AR) are expressed by cholinergic myenteric neurons and β 3 -AR agonists are effective in experimental models of diarrhea. Our aim was to explore the effects of …
Number of citations: 34 journals.physiology.org
CR Chapple, E Siddiqui - Expert Review of Clinical Pharmacology, 2017 - Taylor & Francis
… β 3 -adrenoceptor agonists currently under development include solabegron, which has reported phase II clinical trial data in women [Citation32]; ritobegron (also known as KUC-7483), …
Number of citations: 37 www.tandfonline.com
D Robinson, G Thiagamoorthy… - Expert Opinion on Drug …, 2016 - Taylor & Francis
Introduction: Overactive Bladder (OAB) is a clinical syndrome describing the symptom complex of urgency, with or without urgency incontinence and is usually associated with frequency …
Number of citations: 23 www.tandfonline.com
P Ellsworth, J Fantasia - Expert Opinion on Investigational Drugs, 2015 - Taylor & Francis
… Solabegron is one such … for solabegron in the management of OAB. The authors also discuss its potential role in combination therapy. Expert opinion: Phase II studies with solabegron …
Number of citations: 7 www.tandfonline.com
R Hertzberg, G Monreal Santiago… - The Journal of organic …, 2015 - ACS Publications
A novel methodology to produce highly enantioenriched N-(2-ethylamino)-β-amino alcohols was developed. These compounds were obtained from O-(α-bromoacyl) cyanohydrins, …
Number of citations: 21 pubs.acs.org
CR Chapple, L Cardozo, VW Nitti… - Neurourology and …, 2014 - Wiley Online Library
Aims Mirabegron, the first β 3 ‐adrenoceptor agonist to enter clinical practice, has a different mechanism of action from antimuscarinic agents. This review presents data on the efficacy, …
Number of citations: 308 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。